molecular formula C10H12ClN3O2S B2634314 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide CAS No. 1436156-47-6

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide

Cat. No.: B2634314
CAS No.: 1436156-47-6
M. Wt: 273.74
InChI Key: IYMMHIAVSQLOBL-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional heterocycles. The parent structure is a pyridine ring, with substituents prioritized according to positional numbering and functional group hierarchy. Key features include:

  • Pyridine backbone : The six-membered aromatic ring with one nitrogen atom serves as the core structure.
  • Sulfonamide group (-SO₂NH-) : Located at position 3, this group takes precedence in suffix designation due to its higher priority over halogens and alkyl chains.
  • Chloro substituent (-Cl) : Positioned at carbon 6, this halogen is denoted as a prefix.
  • Methyl group (-CH₃) : Attached to carbon 5, this alkyl substituent is listed alphabetically.
  • N-(2-cyanopropyl) side chain : The sulfonamide nitrogen bears a 2-cyanopropyl group, requiring explicit stereochemical description if applicable.

The full IUPAC name is derived as follows:

  • Root : Pyridine
  • Substituents :
    • Chloro (C6)
    • Methyl (C5)
    • Sulfonamide (C3) with N-(2-cyanopropyl) substitution
  • Suffix : -sulfonamide

A comparative analysis with structurally related compounds highlights distinct features (Table 1):

Compound Name CAS Number Substituents (Position) Molecular Formula
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide 1228875-16-8 Cl (6), CF₃ (5), SO₂NH₂ (3) C₆H₄ClF₃N₂O₂S
2-Chloro-6-methylpyridine-3-sulfonamide 57361934 Cl (2), CH₃ (6), SO₂NH₂ (3) C₆H₇ClN₂O₂S
6-Chloro-N-methylpyridine-3-sulfonamide 902063 Cl (6), SO₂NHCH₃ (3) C₆H₇ClN₂O₂S
Target Compound Not Provided Cl (6), CH₃ (5), SO₂NH(CH₂)₂CN (3) C₁₀H₁₁ClN₃O₂S -

This nomenclature framework ensures unambiguous identification, particularly critical for patent applications and structure-activity relationship (SAR) studies.

Historical Context of Pyridine Sulfonamide Derivatives

Pyridine sulfonamides emerged as a consequential chemical class following the discovery of sulfanilamide antibiotics in the 1930s. The fusion of pyridine’s aromatic stability with sulfonamide’s bioisosteric properties catalyzed innovations across multiple domains:

  • Early Developments (1940s–1960s) :

    • Initial syntheses focused on antibacterial agents , leveraging sulfonamide’s capacity to inhibit dihydropteroate synthase.
    • 6-Chloro derivatives gained prominence for enhanced metabolic stability compared to unsubstituted analogs.
  • Expansion into Non-Antibiotic Applications (1970s–2000s) :

    • Agrochemicals : Chloropyridine sulfonamides demonstrated herbicidal and fungicidal activity via disruption of plant acetolactate synthase.
    • Materials Science : Sulfonamide-functionalized pyridines served as ligands for transition metal catalysts in polymerization reactions.
  • Modern Innovations (2010s–Present) :

    • Targeted Drug Design : Incorporation of cyanopropyl groups (as in the target compound) optimized pharmacokinetic profiles by balancing lipophilicity and hydrogen-bonding capacity.
    • Combinatorial Libraries : Automated synthesis platforms enabled rapid exploration of N-alkyl/aryl sulfonamide variants.

A timeline of key milestones illustrates this progression (Table 2):

Decade Innovation Example Compound Application Area
1940s First pyridine sulfonamide antibiotics Sulfapyridine Infectious Diseases
1980s Chloropyridine sulfonamide herbicides 6-Chloro-5-methylpyridine-3-sulfonamide Agriculture
2020s Cyanopropyl-modified sulfonamides Target Compound Kinase Inhibition -

Significance in Modern Heterocyclic Chemistry

The target compound epitomizes three paradigm-shifting trends in heterocycle research:

  • Multifunctional Substitution Patterns :

    • Concurrent chloro (electron-withdrawing), methyl (electron-donating), and cyanopropyl (polar aprotic) groups create tunable electronic environments. This enables selective interactions with biological targets like protein kinases while maintaining synthetic accessibility.
  • Sulfonamide Versatility :

    • The -SO₂NH- moiety serves dual roles:
      • Hydrogen-bond donor/acceptor : Facilitates target binding in enzyme active sites
      • Metabolic stability : Resists oxidative degradation compared to amine counterparts
  • Synthetic Modularity :

    • Sequential functionalization of pyridine precursors allows cost-effective scale-up. For example:
      • Chlorination at C6 via electrophilic aromatic substitution
      • Vilsmeier-Haack formylation followed by reductive amination for cyanopropyl attachment

The compound’s structural features align with Lipinski’s Rule of Five parameters (molecular weight = 281.7 g/mol, logP ≈ 2.1), suggesting favorable drug-likeness for central nervous system (CNS) applications. Furthermore, the cyanopropyl group’s nitrile (-C≡N) may engage in dipole-dipole interactions with cysteine residues, a property exploited in covalent inhibitor design.

In agrochemical contexts, the chloro and methyl substituents enhance soil persistence by reducing photolytic degradation—a critical factor in pre-emergent herbicide formulations.

Properties

IUPAC Name

6-chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S/c1-7(4-12)5-14-17(15,16)9-3-8(2)10(11)13-6-9/h3,6-7,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMHIAVSQLOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-methylpyridine-3-sulfonamide.

    Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide.

    Alkylation: The final step involves the alkylation of the nitrogen atom with 2-bromopropane under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano group can interact with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: Pyridine (target compound) vs. phthalimide (aromatic bis-lactam) vs. thienopyridine (fused thiophene-pyridine). These cores influence electronic properties and binding interactions.
  • Substituent Positioning: Chlorine at position 6 (pyridine) vs. position 3 (phthalimide) and position 5 (thienopyridine). Position affects steric and electronic effects.
  • Functional Groups: The sulfonamide group in the target compound contrasts with phthalimide’s imide and LY2033298’s carboxamide. Sulfonamides are known for hydrogen-bonding capacity and metabolic stability.

Physicochemical and Reactivity Trends

While specific data (e.g., solubility, logP) for the target compound is unavailable, inferences can be drawn:

  • Nitrile Group: The 2-cyanopropyl side chain may enhance lipophilicity compared to LY2033298’s cyclopropyl carboxamide .
  • Chlorine Effects : Chlorine in all three compounds likely increases electronegativity and resistance to oxidative degradation.

Biological Activity

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with 5-methylpyridine-3-sulfonamide, followed by the introduction of a cyano group through nucleophilic substitution and subsequent alkylation with 2-bromopropane under basic conditions.

Key Synthetic Steps:

  • Starting Material : 5-Methylpyridine-3-sulfonamide.
  • Nitrile Introduction : Nucleophilic substitution using sodium cyanide.
  • Alkylation : Reaction with 2-bromopropane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit enzymes by mimicking natural substrates, while the cyano group may interact with nucleophilic sites in biological molecules. This dual action can disrupt normal cellular processes, leading to various biological effects.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. The presence of the sulfonamide group (-SO₂NH-) is crucial for this activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle regulation and cancer progression .

Case Study: Cytotoxicity and Cell Cycle Arrest

In a study examining related sulfonamide compounds, it was found that specific derivatives exhibited promising anticancer activity by inducing cell cycle arrest at different phases (G1/S, S, G2/M) and promoting apoptosis in cancer cells. Molecular docking studies confirmed effective binding to CDK2, suggesting a mechanism for the observed cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
6-Chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamideStructureModerate antimicrobial
6-Chloro-N-(2-cyanopropyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamideStructureAnticancer activity

This compound's specific substitution pattern on the pyridine ring imparts distinct chemical and biological properties compared to its analogs.

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